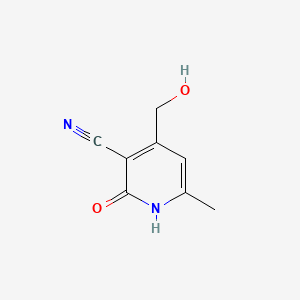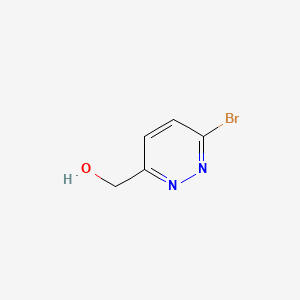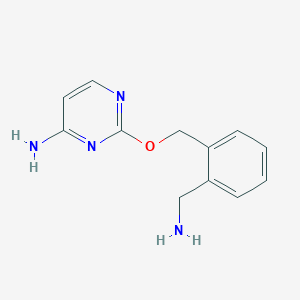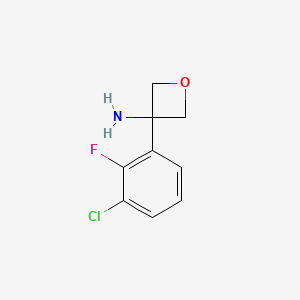![molecular formula C14H12N2O B13675105 (2-Phenylbenzo[d]oxazol-7-yl)methanamine](/img/structure/B13675105.png)
(2-Phenylbenzo[d]oxazol-7-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Phenylbenzo[d]oxazol-7-yl)methanamine is a heterocyclic compound that features a benzoxazole ring fused with a phenyl group and an amine substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylbenzo[d]oxazol-7-yl)methanamine typically involves the cyclization of o-aminophenols with aromatic aldehydes. One common method involves the reaction of 2-aminophenol with benzaldehyde in the presence of an acid catalyst to form the benzoxazole ring. The resulting product is then subjected to further reactions to introduce the methanamine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
(2-Phenylbenzo[d]oxazol-7-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
(2-Phenylbenzo[d]oxazol-7-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
作用機序
The mechanism of action of (2-Phenylbenzo[d]oxazol-7-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
類似化合物との比較
Similar Compounds
- (2-Phenylbenzo[d]oxazol-5-yl)methanamine
- (7-Chlorobenzo[d]oxazol-2-yl)methanamine
- (5,7-Dichlorobenzo[d]oxazol-2-yl)methanamine
Uniqueness
(2-Phenylbenzo[d]oxazol-7-yl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the phenyl group and the methanamine substituent can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds .
特性
分子式 |
C14H12N2O |
|---|---|
分子量 |
224.26 g/mol |
IUPAC名 |
(2-phenyl-1,3-benzoxazol-7-yl)methanamine |
InChI |
InChI=1S/C14H12N2O/c15-9-11-7-4-8-12-13(11)17-14(16-12)10-5-2-1-3-6-10/h1-8H,9,15H2 |
InChIキー |
FHFIKTYGXQKTMH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC(=C3O2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 7-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13675023.png)



![2,7-Dichlorothiazolo[4,5-c]pyridine](/img/structure/B13675036.png)



![6-Methyl-4-phenylbenzo[d]thiazol-2-amine](/img/structure/B13675052.png)





